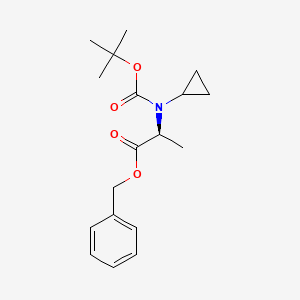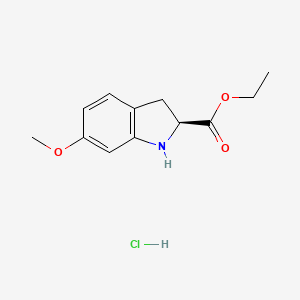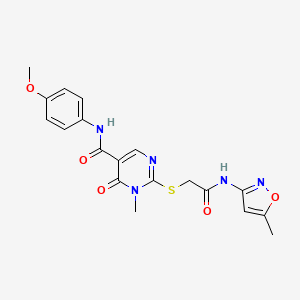
(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a tert-butoxycarbonyl group (also known as a Boc group, which is often used in organic synthesis to protect amines), and a cyclopropyl group (a three-membered carbon ring). The “(S)” at the beginning indicates that it is the “left-handed” version of this molecule, referring to its chirality or 3D orientation .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each adding or modifying a different part of the molecule. The exact methods would depend on the starting materials and the specific conditions required for each reaction. Typically, protecting groups like the Boc group are added early in the synthesis and removed in the final steps .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group is aromatic, the Boc group is bulky and electron-donating, and the cyclopropyl group is strained due to its small ring size .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The benzyl group might participate in electrophilic aromatic substitution reactions, the Boc group could be removed using acid to reveal a free amine, and the cyclopropyl group could undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on the solvent used. The presence of the Boc group might make it more soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Non-Proteinogenic Amino Acids
A study outlined the preparation of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), utilizing a synthetic strategy where the tert-butoxycarbonyl (Boc) group played a crucial role. This approach involved reductive amination, oxidation, and minimal need for chromatographic purifications, showcasing the compound's utility in synthesizing amino acid derivatives with preserved chirality (Temperini et al., 2020).
Polymer Science
In the field of polymer science, the compound has been used in the design, synthesis, and ring-opening polymerization of functional cyclic esters. This research described the generation of new cyclic esters containing protected functional groups, such as hydroxyl and amino groups, where the tert-butoxycarbonyl moiety was integral to protecting the amino functionality during polymerization processes (Trollsås et al., 2000).
Medicinal Chemistry
In medicinal chemistry, the tert-butoxycarbonyl group has facilitated the synthesis of complex molecules. For instance, it has been employed in the synthesis of CC-1065 and duocarmycin analogues, which are potent antitumor antibiotics. The research demonstrated the versatility of the tert-butoxycarbonyl-protected intermediates in constructing compounds with significant biological activity (Boger et al., 1997).
Organic Synthesis
The tert-butoxycarbonyl group's utility extends to organic synthesis, where it is used in protecting amino groups during the synthesis of complex organic molecules. One study highlighted its role in the facile synthesis of tert-butyl esters of N-protected amino acids, showcasing a mild and efficient method for preparing a wide variety of N-protected amino acid derivatives (Chevallet et al., 1993).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing a range of biochemical pathways .
Mode of Action
The tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines . The Boc group can be removed under acidic conditions, revealing the protected amine group . This property is often utilized in the synthesis of complex organic molecules, including peptides .
Biochemical Pathways
Compounds containing the boc group are often used in the synthesis of peptides . These peptides can influence a wide range of biochemical pathways, depending on their structure and the specific amino acids they contain .
Pharmacokinetics
The boc group is known to increase the lipophilicity of compounds, which can influence their absorption and distribution .
Result of Action
The removal of the boc group can reveal an amine group, which can participate in various chemical reactions . This can lead to changes in the structure and function of the resulting molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the removal of the Boc group is typically performed under acidic conditions . Therefore, the pH of the environment can significantly influence the action of this compound . Additionally, temperature can also play a role, as some reactions involving this compound are performed at high temperatures .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl (2S)-2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13(16(20)22-12-14-8-6-5-7-9-14)19(15-10-11-15)17(21)23-18(2,3)4/h5-9,13,15H,10-12H2,1-4H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQPCZKCAZIODC-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N(C2CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N(C2CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(Oxolan-2-yl)oxolan-2-yl]methanol](/img/structure/B2844491.png)
![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)
![2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE](/img/structure/B2844493.png)
![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)
![3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2844495.png)

![5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2844498.png)
![1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea](/img/structure/B2844499.png)
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2844502.png)


![(6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2844506.png)

![N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2844512.png)
